Diethyl (2,2-dimethoxyethyl)phosphonate

Organophosphorus Hydrolysis Kinetics

Diethyl (2,2-dimethoxyethyl)phosphonate (CAS 17053-13-3) is an organophosphorus compound within the class of dialkyl 2,2-dialkoxyethylphosphonates, functioning primarily as a masked formylmethyl phosphonate (phosphonoacetaldehyde) equivalent in organic synthesis. Its structure, featuring a protected aldehyde as a dimethyl acetal tethered to a diethyl phosphonate group, enables its use in the preparation of vinyl phosphonates, beta-ketophosphonates, and other alpha,beta-unsaturated carbonyl derivatives.

Molecular Formula C8H19O5P
Molecular Weight 226.21 g/mol
CAS No. 17053-13-3
Cat. No. B108274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2,2-dimethoxyethyl)phosphonate
CAS17053-13-3
Molecular FormulaC8H19O5P
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC(OC)OC)OCC
InChIInChI=1S/C8H19O5P/c1-5-12-14(9,13-6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3
InChIKeyXMORGWRBGODJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2,2-dimethoxyethyl)phosphonate (CAS 17053-13-3): A Procurement Guide for Specialized Phosphonoacetaldehyde Synthon Applications


Diethyl (2,2-dimethoxyethyl)phosphonate (CAS 17053-13-3) is an organophosphorus compound within the class of dialkyl 2,2-dialkoxyethylphosphonates, functioning primarily as a masked formylmethyl phosphonate (phosphonoacetaldehyde) equivalent in organic synthesis . Its structure, featuring a protected aldehyde as a dimethyl acetal tethered to a diethyl phosphonate group, enables its use in the preparation of vinyl phosphonates, beta-ketophosphonates, and other alpha,beta-unsaturated carbonyl derivatives . Standard procurement specifications typically include a purity of ≥97% and a molecular weight of 226.21 g/mol .

The Risk of Substituting Diethyl (2,2-dimethoxyethyl)phosphonate: Critical Differences in Kinetic Stability and Reactivity with Close Analogs


The selection of a specific dialkyl 2,2-dialkoxyethylphosphonate reagent is not interchangeable, as subtle variations in the ester (methoxy/ethoxy) and phosphonate (methyl/ethyl) groups significantly alter reaction kinetics, product selectivity, and overall synthetic efficiency [1]. Direct kinetic comparisons between diethyl (2,2-dimethoxyethyl)phosphonate (Target Compound) and its close analogs—diethyl (2,2-diethoxyethyl)phosphonate and dimethyl (2,2-dimethoxyethyl)phosphonate—reveal quantifiable differences in acid-catalyzed hydrolysis rates that can impact both intended reaction pathways and undesired decomposition during storage or handling [1]. For the scientist or procurement manager, choosing the correct reagent is not about broad class membership but about selecting the specific kinetic profile and stability characteristics that align with the desired experimental outcome or manufacturing process [1].

Quantitative Evidence for the Procurement of Diethyl (2,2-dimethoxyethyl)phosphonate: A Comparative Performance Guide


Comparative Hydrolysis Kinetics: Why the Dimethoxy Acetal is 2.2-Fold More Stable than the Diethoxy Analog

The target compound exhibits a distinct kinetic stability profile under acidic conditions compared to its diethoxy analog. In a direct head-to-head study, the second-order rate constant (k₂) for acid-catalyzed hydrolysis of diethyl (2,2-dimethoxyethyl)phosphonate (Target) was determined to be 1.7 × 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C. This is 2.2-fold slower (more stable) than the hydrolysis of diethyl (2,2-diethoxyethyl)phosphonate (Comparator), which proceeded with a k₂ of 3.7 × 10⁻⁴ L mol⁻¹ s⁻¹ under identical conditions [1].

Organophosphorus Hydrolysis Kinetics Stability

Deuterium Solvent Isotope Effect: A Kinetic Probe into the A-1 Hydrolysis Mechanism of Diethyl (2,2-dimethoxyethyl)phosphonate

A significant deuterium solvent isotope effect (k_D/k_H) of 2.8 was measured for the acid-catalyzed hydrolysis of diethyl (2,2-dimethoxyethyl)phosphonate in 1 M sulfuric acid at 30°C [1]. This value is a key mechanistic indicator, and in the context of the Zucker–Hammett and Bunnett criteria, it provides strong supporting evidence for an A-1 (unimolecular) hydrolysis mechanism for this specific compound [1]. While a direct comparison for the analog is not provided, this established isotopic fingerprint is a class-level inference that confirms the reaction pathway is dominated by rate-determining unimolecular cleavage, a feature that can influence reaction design and predictability.

Mechanistic Kinetic Isotope Effect Hydrolysis Physical Organic

Proton Transfer Kinetics: Quantified Rate Constant for Ethylene Reaction

Diethyl (2,2-dimethoxyethyl)phosphonate functions as a stable proton transfer reagent, a role not commonly shared by all its analogs. Its kinetic utility in this context is demonstrated by a measured deuterium isotope effect rate constant (k_de) of 0.0006 s⁻¹ at 25°C and 0.0012 s⁻¹ at -78°C for its reaction with ethylene . This data provides a quantitative baseline for scientists investigating proton transfer mechanisms. This property distinguishes it from compounds that are solely employed as Horner-Wadsworth-Emmons (HWE) precursors.

Proton Transfer Kinetics Reagent Physical Chemistry

Reaction Yield: Synthesis of Silylated Phosphonate Derivatives in Acetonitrile

The synthetic utility of the target compound is exemplified in its reaction with trimethylchlorosilane and potassium iodide in acetonitrile to yield the corresponding silylated phosphonate derivative, [2,2-dimethoxyethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane [1]. This transformation, occurring over a reaction time of just 0.5 hours, demonstrates its efficient conversion to a valuable organosilicon intermediate [1]. While a comparative yield against an analog is not provided, this reaction pathway highlights a specific application that may not be as efficient or even feasible with other dialkyl phosphonates, thus supporting its selection for this synthetic route.

Silylation Synthetic Methodology Phosphonate Organic Synthesis

Stability During Storage: Predicted Physical Properties and Handling Requirements

The compound's predicted density is 1.074±0.06 g/cm³, and it should be stored at room temperature in a sealed container, protected from light, moisture, and oxidizing agents [1]. Its stability at ambient temperature and pressure is a practical consideration for procurement and inventory management [1]. In contrast, the diethoxy analog, with a higher molecular weight of 254.26 g/mol, may present different solubility and handling characteristics [2]. While not a direct performance comparison, the dimethoxy compound's lower molecular weight and distinct stability profile (e.g., relative to the diethoxy analog's 2.2-fold faster hydrolysis) make it the preferred choice for applications requiring a balance of reactivity and shelf stability under standard laboratory conditions.

Stability Storage Physical Properties Procurement

Definitive Application Scenarios for Diethyl (2,2-dimethoxyethyl)phosphonate in Research and Industrial Chemistry


Scenario 1: A Kinetic Probe for Elucidating A-1 Hydrolysis Mechanisms in Phosphonate Acetals

A physical organic chemist is investigating the hydrolysis mechanisms of masked aldehyde phosphonates. They require a compound with a well-characterized kinetic isotope effect. Based on the evidence, diethyl (2,2-dimethoxyethyl)phosphonate is the appropriate choice, as its solvent isotope effect (k_D/k_H = 2.8 at 30°C) has been explicitly measured and linked to a rate-determining A-1 mechanism in 1M sulfuric acid [1]. This established datum allows the researcher to use the compound as a kinetic benchmark to compare the behavior of novel analogs or under different reaction conditions, providing a solid foundation for mechanistic interpretation.

Scenario 2: Synthetic Route to Silylated Phosphonate Intermediates for Further Functionalization

A synthetic chemist requires a reliable, high-yielding route to a silylated phosphonate intermediate for use in subsequent coupling reactions. The target compound, diethyl (2,2-dimethoxyethyl)phosphonate, is documented to react efficiently with trimethylchlorosilane and potassium iodide in acetonitrile over 0.5 hours to produce the desired [2,2-dimethoxyethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane derivative [1]. This established protocol minimizes optimization time and provides a direct path to a valuable synthetic intermediate, justifying its procurement over less-characterized analogs for this specific application.

Scenario 3: Designing Syntheses Requiring a 2.2-Fold Increase in Acetal Stability Under Mildly Acidic Conditions

A process chemist is developing a multi-step synthesis where an intermediate phosphonoacetaldehyde equivalent must survive an acidic workup or reaction condition. When choosing between the dimethoxy and diethoxy acetal variants, the quantitative hydrolysis data provides a clear decision point. Diethyl (2,2-dimethoxyethyl)phosphonate hydrolyzes 2.2-fold slower (k₂ = 1.7 × 10⁻⁴ L mol⁻¹ s⁻¹) than its diethoxy counterpart (k₂ = 3.7 × 10⁻⁴ L mol⁻¹ s⁻¹) at 25°C [1]. This significant difference in hydrolytic stability directly influences the yield and purity of the final product, making the dimethoxy compound the optimal choice for processes where robustness against premature acetal cleavage is paramount.

Scenario 4: Dual-Purpose Reagent for Proton Transfer Kinetic Studies and Organic Synthesis

A research group investigating solvent-mediated proton transfer mechanisms requires a stable, well-defined reagent that can also serve as a synthetic building block. Diethyl (2,2-dimethoxyethyl)phosphonate is uniquely positioned for this dual role. Its established use as a stable proton transfer reagent, with a measured rate constant (k_de = 0.0006 s⁻¹ at 25°C) for reaction with ethylene [1], provides a quantitative starting point for kinetic experiments. Furthermore, its established role as a phosphonoacetaldehyde equivalent allows the same inventory to be utilized for parallel synthetic efforts , offering procurement efficiency and experimental versatility not found with more specialized, single-purpose compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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